

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lomatin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin is a naturally occurring pyranocoumarin, a class of organic compounds characterized by a pyran ring fused to a coumarin core. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Lomatin**, including its physicochemical properties, stereochemical assignment, and relevant experimental protocols. Furthermore, it explores the known biological activities of structurally related compounds, offering insights into the potential therapeutic applications of **Lomatin**.

Chemical Structure and Physicochemical Properties

Lomatin, with the IUPAC name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, possesses the molecular formula $C_{14}H_{14}O_{4}$.[1] The structure features a coumarin nucleus fused with a dihydropyran ring, substituted with two methyl groups at position 8 and a hydroxyl group at position 9.[1] This hydroxyl group at the C9 position introduces a chiral center, leading to the existence of enantiomers.

Table 1: Physicochemical Properties of **Lomatin**



Property	Value	Source
Molecular Formula	C14H14O4	PubChem[1]
IUPAC Name	9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen- 2-one	PubChem[1]
CAS Number (racemate)	1147-25-7	PubChem[1]
CAS Number ((+)-Lomatin)	19380-05-3	ChemBK
Molecular Weight	246.26 g/mol	PubChem[1]

Stereochemistry and Absolute Configuration

The presence of a stereocenter at the C9 position means that **Lomatin** can exist as two enantiomers: (+)-**Lomatin** and (-)-**Lomatin**. The absolute configuration of these enantiomers is determined by the spatial arrangement of the substituents around the chiral center and is designated using the Cahn-Ingold-Prelog (R/S) priority rules.[2][3][4]

The dextrorotatory enantiomer, (+)-**Lomatin**, has been assigned the (R) configuration, hence its systematic name is (9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one. Conversely, the levorotatory enantiomer, (-)-**Lomatin**, possesses the (S) configuration. The determination of the absolute configuration is crucial as enantiomers of a chiral molecule can exhibit different biological activities.

Experimental Protocols Enantioselective Synthesis of (-)-(3'S)-Lomatin

A concise, highly enantioselective three-step synthesis has been developed for (-)-(3'S)- **Lomatin** starting from 7-hydroxycoumarin.[5] This method utilizes a nonaqueous enantioselective epoxidation by an iminium salt as the key step to introduce chirality with high enantiomeric excess (97% ee).[5]

Experimental Workflow for Enantioselective Synthesis





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Enantioselective synthesis of (-)-(3'S)-Lomatin workflow.

Isolation from Natural Sources

Lomatin can be isolated from various plant species, particularly from the genus Lomatium.[6] A general procedure for the isolation and purification of coumarins from plant material involves the following steps:

- Extraction: The dried and ground plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.[7]
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and methanol/water.
- Chromatography: The fraction containing the desired coumarins is further purified using chromatographic techniques. This may involve multiple steps of column chromatography on silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[6]

General Isolation Workflow



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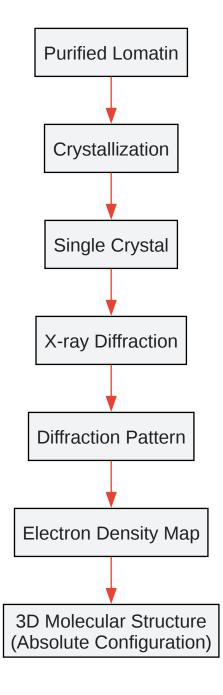
General workflow for the isolation of **Lomatin** from plant sources.

Stereochemical Assignment



The absolute configuration of chiral molecules like **Lomatin** is most definitively determined by X-ray crystallography of a single crystal.[8][9][10] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.[8][9][10]

X-ray Crystallography Workflow



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Workflow for determining absolute configuration by X-ray crystallography.



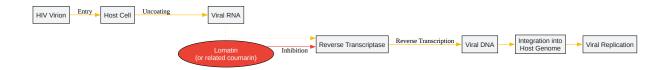
Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of **Lomatin** are limited, the broader class of pyranocoumarins has been shown to possess a range of pharmacological properties, including antiviral and anti-inflammatory effects.[8][11][12][13][14][15][16]

Antiviral Activity

Several coumarin derivatives have demonstrated inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV).[11][16] For instance, the pyranocoumarin suksdorfin, isolated from Lomatium suksdorfii, inhibits HIV-1 replication.[11] The mechanism of action for some antiviral coumarins involves the inhibition of key viral enzymes such as reverse transcriptase.[16]

Potential Mechanism of Antiviral Action (HIV Reverse Transcriptase Inhibition)



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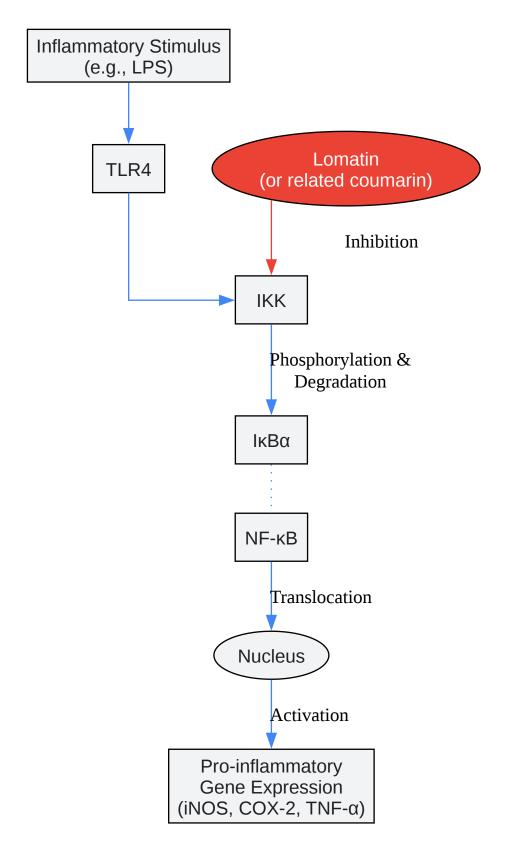
Hypothesized antiviral mechanism of **Lomatin** via HIV reverse transcriptase inhibition.

Anti-inflammatory Activity

Angular pyranocoumarins have been reported to exhibit anti-inflammatory effects.[8][13] The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways.[1][8][12][14] These pathways regulate the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF- α and interleukins.[1][12][13][14]



Potential Anti-inflammatory Signaling Pathway



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Potential anti-inflammatory mechanism via inhibition of the NF-kB pathway.

Conclusion

Lomatin is a chiral pyranocoumarin with a well-defined chemical structure and stereochemistry. While specific experimental data on its biological activities are not extensively documented, the known antiviral and anti-inflammatory properties of structurally related coumarins provide a strong rationale for further investigation of Lomatin as a potential therapeutic agent. The experimental protocols outlined in this guide for its synthesis, isolation, and stereochemical determination offer a foundation for researchers to explore this promising natural product. Future studies should focus on elucidating the specific biological targets of Lomatin and its enantiomers to fully understand their therapeutic potential.

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